molecular formula C9H7BrClN B11754032 5-bromo-6-chloro-7-methyl-1H-indole

5-bromo-6-chloro-7-methyl-1H-indole

Cat. No.: B11754032
M. Wt: 244.51 g/mol
InChI Key: WANQMUXGVRVVGT-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-7-methyl-1H-indole is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-7-methyl-1H-indole typically involves the bromination and chlorination of 7-methyl-1H-indole. One common method includes:

    Chlorination: The chlorination step involves the use of a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-7-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-6-chloro-7-methyl-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-7-methyl-1H-indole
  • 6-chloro-7-methyl-1H-indole
  • 5-bromo-6-chloro-1H-indole

Uniqueness

5-bromo-6-chloro-7-methyl-1H-indole is unique due to the specific combination of bromine, chlorine, and a methyl group on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

5-bromo-6-chloro-7-methyl-1H-indole

InChI

InChI=1S/C9H7BrClN/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3

InChI Key

WANQMUXGVRVVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)C=CN2

Origin of Product

United States

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